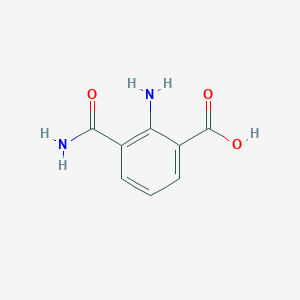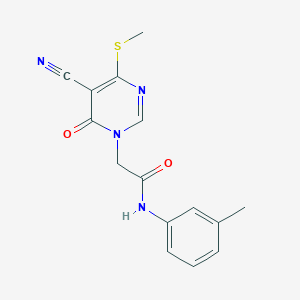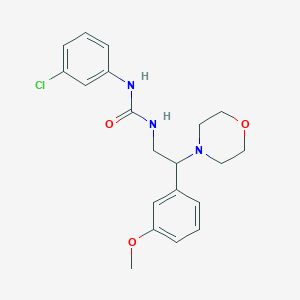
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione
Übersicht
Beschreibung
“6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Synthesis Analysis
The synthesis of “6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” can be achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions by a simple grinding method .
Molecular Structure Analysis
The molecular structure of “6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” was studied by means of density functional approach B3LYP/6-31G calculations . Quantum chemical parameters such as highest occupied molecular orbital energy (E HOMO), lowest unoccupied molecular orbital energy (E LUMO), energy gap (Δ E), dipole moment (μ), electronegativity (χ), electron affinity (A), global hardness (η), softness (σ), ionization potential (I), the fraction of electrons transferred (∆ N), the global electrophilicity ω, and the total energy were calculated .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” include a molecular weight of 319.94 and a predicted density of 2.081±0.06 g/cm3 . The boiling point and melting point are not available .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Building Blocks
“6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” is used in the field of chemistry as a heterocyclic building block . Heterocyclic compounds are widely used in many areas of science, including the development of pharmaceuticals and dyes. These compounds contain a ring structure containing atoms of at least two different elements.
Inhibitor Research
Quinoxaline-2,3-dione derivatives, which “6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” is a part of, have been studied for their inhibitory efficacy . This suggests potential applications in the development of inhibitors for various biological and chemical processes.
Biological Interest
The compound falls under the category of ‘small’ chemical compounds, which are of significant interest in biological research . These compounds often have potential therapeutic applications and can be used to study various biological pathways.
Chemical Research
“6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” is used in chemical research due to its unique structure and properties . It can be used in the synthesis of other complex compounds and in various chemical reactions.
Wirkmechanismus
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, are known to interact with various targets, receptors, or microorganisms .
Mode of Action
It is suggested that the compound may interact with its targets through electron donation and acceptance, leading to the formation of a feedback bond . This interaction could result in changes at the molecular level, potentially affecting the function of the target.
Biochemical Pathways
Quinoxaline derivatives are known to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
Eigenschaften
IUPAC Name |
6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXPGHAWNRHHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)


![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)


![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea](/img/structure/B2439136.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide](/img/structure/B2439137.png)

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)
![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)
